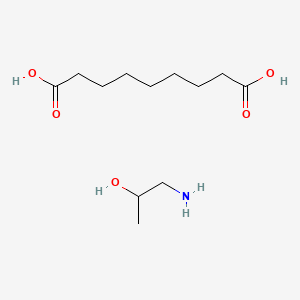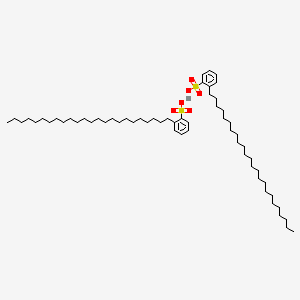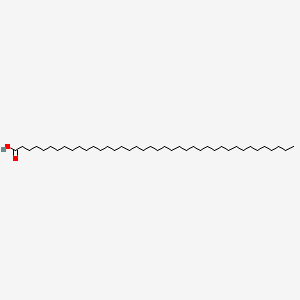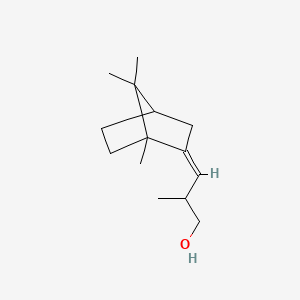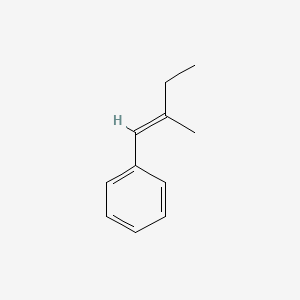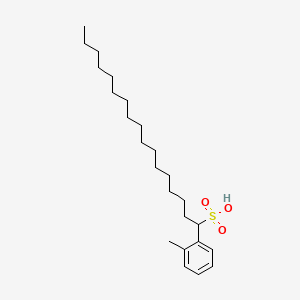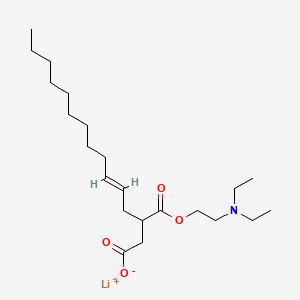
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C22H43NO4Li. It is known for its unique structure, which includes a lithium ion, a diethylamino group, and a dodecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate typically involves the reaction of 2-dodecenylsuccinic anhydride with 2-(diethylamino)ethanol in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the diethylamino group or the dodecenylsuccinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new technologies.
Wirkmechanismus
The mechanism of action of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium 1-(2-(dimethylamino)ethyl) 2-dodecenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-decenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-octenylsuccinate
Uniqueness
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is unique due to its specific combination of functional groups and its lithium ion. This combination imparts distinctive chemical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity, stability, and interaction with biological systems, making it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
93918-09-3 |
|---|---|
Molekularformel |
C22H40LiNO4 |
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
lithium;(E)-3-[2-(diethylamino)ethoxycarbonyl]pentadec-5-enoate |
InChI |
InChI=1S/C22H41NO4.Li/c1-4-7-8-9-10-11-12-13-14-15-16-20(19-21(24)25)22(26)27-18-17-23(5-2)6-3;/h14-15,20H,4-13,16-19H2,1-3H3,(H,24,25);/q;+1/p-1/b15-14+; |
InChI-Schlüssel |
ALFDZZGINSAFGA-WPDLWGESSA-M |
Isomerische SMILES |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Kanonische SMILES |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



